6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents . The reaction conditions often include the use of solvents like ethanol and water, with the addition of acids such as nitric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, often using alkylating agents or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of alkylated or halogenated derivatives.
Scientific Research Applications
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinyl group is particularly reactive, allowing it to participate in redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Another diazinane with two nitrogen atoms in a six-membered ring.
Hexahydropyrimidine: A similar compound with a different arrangement of nitrogen atoms.
Hexahydropyridazine: Another related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a hydrazinyl group. This makes it particularly versatile in chemical reactions and valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H10N4O2 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-hydrazinyl-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H10N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h3,8H,2,6H2,1H3,(H,7,11) |
InChI Key |
HZNYFDGGEJBNQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(NC1=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.